![molecular formula C13H10ClNO2 B1453359 Benzyl 6-chloropyridine-3-carboxylate CAS No. 1067902-28-6](/img/structure/B1453359.png)
Benzyl 6-chloropyridine-3-carboxylate
Overview
Description
Benzyl 6-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H10ClNO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO2/c14-12-7-6-11 (8-15-12)13 (16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Synthesis and Reactivity
- Benzyl 6-chloropyridine-3-carboxylate has been utilized in the synthesis of various complex organic compounds. For instance, it serves as a precursor in the formation of pyridine derivatives, which are valuable in the synthesis of various heterocyclic compounds (Yıldırım et al., 2005).
Photocarboxylation
- This compound plays a role in photocarboxylation reactions. Meng et al. (2019) explored its use in the carboxylation of benzylic C–H bonds with CO2, demonstrating its potential in the development of novel carbon capture methodologies (Meng et al., 2019).
Antimycobacterial Properties
- It has shown promise in antimycobacterial studies. Klimešová et al. (2012) reported the synthesis of substituted benzylsulfanyl pyridine derivatives, starting from chloropyridine carboxylic acid, and evaluated their activity against various mycobacteria strains (Klimešová et al., 2012).
Coordination Polymers and Luminescence
- This compound derivatives have been used in synthesizing coordination polymers with unique photophysical properties. Studies by Sivakumar et al. (2011) illustrated its application in creating lanthanide-based coordination polymers with potential in optoelectronics (Sivakumar et al., 2011).
Development of Calcium-Channel Antagonists
- It's also found use in the development of calcium-channel antagonists, contributing to the exploration of potential therapeutic compounds (Linden et al., 2011).
Safety and Hazards
Future Directions
While specific future directions for Benzyl 6-chloropyridine-3-carboxylate are not mentioned in the search results, there is ongoing research into the synthesis and applications of structurally similar compounds like pyrazolo[3,4-b]pyridine . This suggests that there may be potential for further exploration of this compound in similar contexts.
Mechanism of Action
Target of Action
Many organic compounds like Benzyl 6-chloropyridine-3-carboxylate are often used in the synthesis of pharmaceuticals and could potentially interact with a variety of biological targets. The exact target would depend on the specific structure of the final compound .
Mode of Action
The mode of action would also depend on the final structure of the compound. For example, compounds containing a pyridine ring, like this compound, are often involved in reactions at the benzylic position .
Biochemical Pathways
The affected biochemical pathways would be determined by the specific biological target of the compound. For instance, if the compound were to be used in the synthesis of a drug targeting a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size all play a role in determining these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting or activating specific enzymes, to interacting with cell receptors, to affecting the synthesis of certain proteins .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s structure and, consequently, its interaction with its target .
properties
IUPAC Name |
benzyl 6-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMCDINMYSBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679657 | |
Record name | Benzyl 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1067902-28-6 | |
Record name | Benzyl 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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